(S)-3-Acetamido-3-phenylpropanoic acid
Description
(S)-3-Acetamido-3-phenylpropanoic acid (CAS 40638-98-0) is a chiral organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It features a phenyl group and an acetamido moiety attached to the third carbon of a propanoic acid backbone, with an (S)-configured stereocenter at this position. Key physicochemical properties include an XLogP3 value of 0.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 66.4 Ų, reflecting its hydrogen-bonding capacity (2 hydrogen bond donors and 3 acceptors) . This compound is often utilized in peptide synthesis and pharmaceutical research due to its structural similarity to α-amino acids .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(3S)-3-acetamido-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI Key |
HTWAFOFDKZAKQP-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs of (S)-3-Acetamido-3-phenylpropanoic acid, highlighting differences in substituents, physicochemical properties, and applications:
*Estimated based on structural similarity.
Key Comparative Insights
Lipophilicity and Solubility: The methyl ester derivative (Methyl (S)-3-acetamido-3-phenylpropanoate) exhibits higher XLogP3 (1.2 vs. 0.6) due to the ester group, enhancing membrane permeability but reducing water solubility compared to the parent acid . The phenoxy-substituted analog (2S-3-phenoxyphenyl) has significantly higher lipophilicity (XLogP3 ≈ 2.5), making it suitable for targeting hydrophobic binding pockets in drug design .
Stereochemical and Positional Effects: Moving the acetamido group from C3 to C2 (e.g., 2S-2-acetamido-3-(3-fluorophenyl)propanoic acid) alters hydrogen-bonding patterns and may influence biological target recognition .
Functional Group Interconversion: The amino precursor ((S)-Methyl 3-amino-3-phenylpropanoate) serves as a versatile intermediate for introducing diverse acyl groups via N-acylation . Azido derivatives (e.g., ) enable click chemistry applications, facilitating conjugation with biomolecules .
Biological Relevance: Peptide-like derivatives (e.g., ) mimic natural amino acids, enabling the development of protease-resistant therapeutic peptides .
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